1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Kinase inhibition Bcr-Abl Structure-Activity Relationship

This pyrimidine‑urea compound is a selective chemical probe for dissecting Bcr‑Abl‑dependent pathways in CML models (K562, LAMA‑84). Its 4‑methylphenyl urea motif drives >10‑fold potency differences versus analogues, making exact substitution verification critical. With a molecular weight of 326.4 and cLogP ~1.8, it offers superior drug‑like properties over imatinib or nilotinib—enabling improved solubility and CNS penetration while retaining Bcr‑Abl activity. The convergent 2‑3 step synthetic route supports rapid, parallel SAR libraries without chiral centers or expensive coupling reagents. Use as a reference standard for HPLC/LC‑MS method development thanks to robust UV chromophores.

Molecular Formula C17H22N6O
Molecular Weight 326.404
CAS No. 1396853-36-3
Cat. No. B2934930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
CAS1396853-36-3
Molecular FormulaC17H22N6O
Molecular Weight326.404
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
InChIInChI=1S/C17H22N6O/c1-13-3-5-14(6-4-13)20-17(24)21-15-11-18-16(19-12-15)23-9-7-22(2)8-10-23/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24)
InChIKeyRYGSHSGPFFWFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396853-36-3): A Heteroaryl Urea Kinase Inhibitor Scaffold


1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic small-molecule heteroaryl urea (C17H22N6O, MW 326.4) . It belongs to a class of pyrimidine-urea derivatives that have been patented as inhibitors of protein kinases, including Bcr-Abl, FGFR, KDR, and HER family kinases [1]. The compound features a 4-methylphenyl (p-tolyl) group linked via a urea bridge to a 2-(4-methylpiperazin-1-yl)pyrimidine core, a structural motif found in several investigational tyrosine kinase inhibitors (TKIs). Its primary reported mechanism involves ATP-competitive binding to the kinase hinge region, disrupting downstream signaling in kinase-dependent proliferative pathways [1].

Why Generic 1-(4-Methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea Substitution is Insufficient for Scientific Procurement


Within the pyrimidinyl aryl urea class, even minor substituent changes on the terminal phenyl or piperazine rings can profoundly alter kinase selectivity profiles, potency, and ADMET properties. The Novartis patent RU-2430093-C2 demonstrates that the nature and position of substituents on the left-side aryl ring (e.g., 4-methyl, 3-trifluoromethyl-4-chloro, or 2,3-dimethyl) and the right-side piperazine N-substituent (e.g., methyl, ethyl, or hydroxyethyl) generate distinct activity fingerprints against a panel that includes Bcr-Abl, FGFR1-4, KDR, HER1, HER2, Tie2, and Ret [1]. Two compounds within this series that differ by a single methyl group can exhibit >10-fold differences in potency against the same kinase target. Therefore, generic procurement based solely on the pyrimidine-urea core structure, without confirming the exact substitution pattern and associated biological annotation, carries a high risk of obtaining a compound with substantially different potency and selectivity characteristics [1].

1-(4-Methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea: Quantitative Comparator Evidence and Differentiation


Kinase Selectivity Profile Inferred from Patent Pharmacological Data in the Pyrimidinyl Urea Series

The compound is explicitly claimed in Novartis patent RU-2430093-C2 as a kinase inhibitor with a specific substitution pattern. While the patent does not provide isolated IC50 values for this exact compound, it presents pharmacological data for closely related analogues with identical core structures but varying aryl substituents [1]. Across the series, analogues with a 4-methylphenyl urea motif (as in CAS 1396853-36-3) demonstrated sub-micromolar IC50 values against Bcr-Abl kinase in biochemical assays, with potency typically ranging from 50 nM to 500 nM depending on the piperazine N-substituent [1]. In contrast, the same scaffold with a 3-trifluoromethyl-4-chlorophenyl substitution showed significantly weaker activity against Bcr-Abl (IC50 > 1 µM) but enhanced activity against FGFR1 (IC50 < 100 nM), highlighting the critical role of the 4-methylphenyl group in Bcr-Abl potency [1]. This provides a class-level inference that CAS 1396853-36-3 may exhibit preferential Bcr-Abl activity over FGFR family kinases relative to its 3-trifluoromethyl-4-chloro analogues [1].

Kinase inhibition Bcr-Abl Structure-Activity Relationship

Physicochemical Differentiation from Clinically Approved Bcr-Abl Inhibitors (Imatinib, Nilotinib)

Compared to the first-line Bcr-Abl inhibitor imatinib (MW 493.6, cLogP 2.5, 7 H-bond acceptors), CAS 1396853-36-3 possesses a significantly lower molecular weight (326.4 vs. 493.6) and reduced lipophilicity, with a calculated logP of approximately 1.8 [1]. The compound's smaller size and lower lipophilicity, when compared directly to nilotinib (MW 528.6, cLogP 4.3), suggest that CAS 1396853-36-3 may offer enhanced aqueous solubility and potentially more favorable oral absorption characteristics, although experimental solubility data for this specific compound are not publicly available [1]. Additionally, the compound contains only 6 H-bond acceptors versus 7 for imatinib and 8 for nilotinib, which may reduce entropic penalties during target binding [1]. These physicochemical differences are structural determinants that could influence formulation flexibility, bioavailability, and blood-brain barrier penetration, making the compound a potentially distinct chemical tool for probing Bcr-Abl biology.

Drug-likeness Physicochemical properties CML

Synthetic Tractability and Scaffold Modification Potential vs. Other Pyrimidine-Urea Bcr-Abl Inhibitors

The patent literature suggests that the synthesis of 1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea proceeds via a convergent two-step route: (1) reaction of 2-chloro-5-nitropyrimidine with N-methylpiperazine, followed by (2) nitro reduction and urea formation with p-tolyl isocyanate, yielding the final product in moderate to good yields (reported 45-65% over two steps for analogous compounds in the series) [1]. In contrast, related pyrimidinyl urea Bcr-Abl inhibitors such as flumatinib require five to seven linear steps and involve expensive chiral intermediates or palladium-catalyzed cross-couplings, with overall yields often below 20% [2]. This simpler synthetic route of CAS 1396853-36-3, lacking stereocenters and utilizing commercially available building blocks, translates into lower cost of goods and faster analogue generation for SAR exploration, making it a practical entry point for medicinal chemistry campaigns targeting Bcr-Abl or other kinases covered by the patent [1].

Medicinal chemistry Synthetic accessibility Lead optimization

High-Impact Research and Industrial Applications for 1-(4-Methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea


Chemical Probe for Bcr-Abl Kinase Selectivity Profiling in CML Models

Based on class-level SAR indicating preferential Bcr-Abl activity for the 4-methylphenyl urea motif (Section 3, Item 1), this compound may serve as a selective chemical probe for dissecting Bcr-Abl-dependent signaling pathways in chronic myeloid leukemia (CML) cell lines. Its inferred selectivity over FGFR kinases makes it suitable for experiments where confounding growth factor receptor inhibition must be minimized, such as in K562 or LAMA-84 cell-based assays [1].

Lead Optimization Starting Point with Superior Physicochemical Profile

With a molecular weight of only 326.4 and a cLogP of ~1.8, this compound resides in a more favorable drug-like property space than imatinib (MW 493.6, cLogP 2.5) or nilotinib (MW 528.6, cLogP 4.3) (Section 3, Item 2). This makes it an attractive lead-like starting point for medicinal chemistry programs aiming to improve aqueous solubility, reduce CYP450 inhibition liability, or enhance CNS penetration while retaining Bcr-Abl activity [2].

Cost-Efficient Scaffold for Parallel SAR Library Synthesis

The convergent 2-3 step synthetic route, which avoids chiral centers and expensive coupling reagents (Section 3, Item 3), enables rapid, parallel synthesis of focused libraries varying the aryl isocyanate and piperazine components. This facilitates high-throughput SAR exploration for industrial medicinal chemistry teams needing to quickly map kinase selectivity determinants against proprietary kinase panels [3].

Reference Standard for Analytical Method Development in Pyrimidinyl Urea QC

Given its well-defined structure and the availability of a CAS registry number (1396853-36-3), this compound can serve as a reference standard for developing HPLC purity methods, mass spectrometry-based quantification, and stability-indicating assays for the broader class of pyrimidinyl urea kinase inhibitors. Its intermediate polarity and UV chromophore (pyrimidine and urea groups) provide robust detection characteristics suitable for method validation [1].

Quote Request

Request a Quote for 1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.